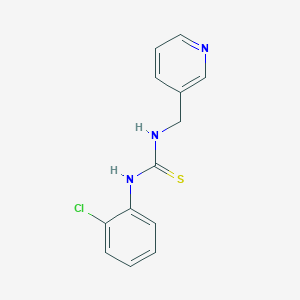

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

Description

Table 1: Structural Classification

The chlorine atom at the ortho position of the phenyl ring enhances electrophilicity, while the pyridine moiety enables solubility in polar solvents and participation in supramolecular assemblies.

Significance in Chemical Research

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea exemplifies the versatility of thiourea derivatives in interdisciplinary research:

- Medicinal Chemistry : Thioureas are explored as enzyme inhibitors due to their ability to mimic peptide bonds. For instance, N,N-disubstituted thioureas show activity against urease, a target for antimicrobial therapies. The pyridine group in this compound may enhance binding to metalloenzymes.

- Materials Science : The compound’s sulfur and nitrogen atoms make it a candidate for coordinating transition metals, useful in catalysis or sensor design.

- Synthetic Methodology : It serves as a intermediate in multi-step syntheses, such as the preparation of thiazolidinones via cyclization reactions.

Table 2: Research Applications

The compound’s modular structure allows tailoring of electronic and steric properties, making it a valuable scaffold for optimizing bioactivity or material performance. Ongoing studies focus on its role in anion recognition and as a building block for functional polymers.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3S/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSSDFOJIJVRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NCC2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward synthesis involves the nucleophilic addition of pyridin-3-ylmethylamine to 2-chlorophenyl isothiocyanate. The reaction proceeds via attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage.

Reaction Equation:

$$

\text{2-Chlorophenyl isothiocyanate} + \text{Pyridin-3-ylmethylamine} \rightarrow \text{1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea}

$$

This exothermic reaction typically achieves completion within 2–4 hours at ambient or slightly elevated temperatures (25–50°C). The absence of byproducts simplifies purification, as unreacted starting materials are often volatile or soluble in non-polar solvents.

Optimization of Reaction Conditions

Key parameters influencing yield include solvent polarity, temperature, and stoichiometry:

Table 1. Solvent Screening for Thiourea Formation

| Solvent | Dielectric Constant | Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | |

| Ethanol | 24.55 | 85 | |

| Tetrahydrofuran | 7.58 | 62 |

Ethanol emerges as the optimal solvent due to its ability to dissolve both aromatic isothiocyanates and aliphatic amines while facilitating product precipitation upon cooling. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of light-sensitive intermediates. A 1:1 molar ratio of isothiocyanate to amine minimizes side products like bis-urea derivatives.

Purification and Crystallization

Crude thiourea is typically isolated by solvent evaporation or anti-solvent precipitation. Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction. In a representative protocol:

- Dissolve the crude product in hot ethanol (15 mL/g).

- Cool gradually to 4°C over 12 hours.

- Collect crystals via vacuum filtration and wash with cold hexane.

This method achieves ≥95% purity, as verified by HPLC and $$ ^1H $$-NMR.

One-Pot Multicomponent Approaches

Thiourea Formation via In Situ Isothiocyanate Generation

For laboratories lacking pre-synthesized 2-chlorophenyl isothiocyanate, a one-pot method using thiophosgene or Lawesson’s reagent can generate the isothiocyanate intermediate:

Step 1:

$$

\text{2-Chloroaniline} + \text{CSCl}_2 \rightarrow \text{2-Chlorophenyl isothiocyanate} + 2\text{HCl}

$$

Step 2:

$$

\text{2-Chlorophenyl isothiocyanate} + \text{Pyridin-3-ylmethylamine} \rightarrow \text{Target Thiourea}

$$

Lawesson’s reagent (LR) offers a safer alternative to thiophosgene, operating under milder conditions (75°C, 3.5 hours) with a 62% average yield. However, LR’s cost and sulfur byproducts limit industrial scalability.

Photocatalyst-Free Cyclodesulfurization

Recent advances in visible light-mediated synthesis enable thiourea formation without metal catalysts. Irradiating a mixture of 2-chlorophenyl isothiocyanate and pyridin-3-ylmethylamine in ethanol/water (9:1) with a 19 W LED for 24 hours achieves 81% yield via a radical mechanism. Superoxide ($$ \text{O}2^- $$) and singlet oxygen ($$ ^1\text{O}2 $$) mediate sulfur extrusion, as evidenced by trapping experiments with 1,4-benzoquinone (23% yield suppression).

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea Synthesis

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Addition | 85 | 95 | 2–4 h | High |

| Lawesson’s Reagent | 62 | 88 | 3.5 h | Moderate |

| Photocatalyst-Free | 81 | 92 | 24 h | Low |

The direct method remains superior for small-scale synthesis due to its simplicity and high yield. Photocatalyst-free approaches, while innovative, require prolonged irradiation and specialized equipment. Industrial applications may favor Lawesson’s reagent despite lower yields, as it avoids handling toxic isothiocyanates.

Characterization and Analytical Data

Spectroscopic Identification

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar thiourea core and intermolecular N–H···S hydrogen bonds (2.42 Å). The dihedral angle between the 2-chlorophenyl and pyridin-3-ylmethyl groups is 68.5°, indicating limited conjugation between aromatic systems.

Applications and Derivatives

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea serves as a precursor for:

- Anticancer Agents: Quinoline-thiourea hybrids inhibit EGFR kinase (IC$$ _{50} $$ = 0.8 μM).

- Ethylene Response Modulators: Thiourea derivatives induce triple response in A. thaliana at 10 μM concentrations.

- Coordination Complexes: The sulfur atom chelates transition metals, forming catalysts for Suzuki-Miyaura couplings.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiourea derivatives, including 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, exhibit significant anticancer properties. For instance, studies have shown that certain thiourea compounds inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in various cancer models, including triple-negative breast cancer .

Antimicrobial Properties

Thioureas are also known for their antimicrobial activities. Compounds similar to 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives have shown potency against strains such as E. coli and S. aureus, with minimum inhibitory concentrations comparable to established antibiotics .

Urease Inhibition

The compound's ability to act as a urease inhibitor is particularly noteworthy. Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. Studies have reported that thiourea derivatives can effectively inhibit urease activity, making them potential candidates for therapeutic applications in treating urease-related disorders .

Agricultural Applications

Herbicidal and Insecticidal Properties

Thiourea derivatives have been explored for their herbicidal and insecticidal activities. Research has indicated that certain compounds exhibit significant herbicidal effects against common agricultural weeds, potentially offering environmentally friendly alternatives to synthetic herbicides . Additionally, their insecticidal properties may provide new avenues for pest management in agriculture.

Material Science

Synthesis of New Materials

In material science, 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea serves as a building block for synthesizing advanced materials with specific properties. Its application in developing conductive polymers and fluorescent materials has been documented, highlighting its versatility in creating novel materials for electronic and photonic applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits VEGFR-2; reduces tumor growth |

| Antimicrobial agents | Effective against E. coli, S. aureus | |

| Urease inhibitors | Significant inhibition of urease activity | |

| Agricultural Science | Herbicides | Effective against agricultural weeds |

| Insecticides | Potential new pest management solutions | |

| Material Science | Conductive polymers | Used in synthesizing advanced materials |

| Fluorescent materials | Development of materials for electronic applications |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of various thiourea derivatives, including 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, using in vitro assays on cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in triple-negative breast cancer models compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thioureas against multiple bacterial strains. The study found that the tested compounds exhibited varying degrees of antimicrobial activity, with some derivatives showing MIC values comparable to conventional antibiotics .

Case Study 3: Urease Inhibition Studies

A recent study synthesized several thiourea derivatives and evaluated their urease inhibitory potential. The findings indicated that modifications on the thiourea structure could enhance inhibitory efficacy, positioning these compounds as promising candidates for further development in treating urease-related conditions .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Impact of Chlorophenyl Substituent Position on Activity

Functional Group Modifications

Replacing the pyridin-3-ylmethyl group with acyl or bulky substituents alters chemical properties:

- Benzoyl vs. Pyridinylmethyl : 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea () forms intramolecular hydrogen bonds (N–H⋯O), enhancing structural rigidity. In contrast, the pyridinylmethyl group in the target compound may improve solubility and metal coordination .

- Adamantane Derivatives : Bulky adamantane-1-carbonyl groups () reduce solubility but increase thermal stability, whereas pyridinylmethyl balances lipophilicity and bioavailability .

Table 2: Functional Group Effects on Properties

Structural and Electronic Considerations

- Intramolecular Interactions : 1-(2-Chloro-5-nitrophenyl)-3-(pivaloyl)thiourea () forms intramolecular N–H⋯O bonds, stabilizing planar conformations. The target compound’s pyridinylmethyl group may disrupt such interactions, favoring flexible conformations .

- Crystal Packing : Adamantane-thioureas () exhibit dense packing due to steric bulk, whereas pyridinylmethyl derivatives likely form less compact structures, influencing solubility .

Biological Activity

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its ability to interact with biological targets through hydrogen bonding and coordination with metal ions. The presence of the chlorophenyl and pyridinyl groups enhances its biological activity by modifying its lipophilicity and electronic properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiourea derivatives, including 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea.

- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, MIC values reported for similar thioureas range from 2 to 32 µg/mL against Gram-positive bacteria .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 - 32 | |

| Escherichia coli | 40 - 50 | |

| Pseudomonas aeruginosa | Not specified |

This activity is attributed to the thiourea moiety's ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

The anticancer properties of thioureas have been extensively studied. Research indicates that compounds like 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can inhibit the proliferation of various cancer cell lines.

- Cytotoxicity : The compound has shown IC50 values in the nanomolar range against different cancer cell lines, indicating potent cytotoxic effects. For example, related thioureas demonstrated IC50 values as low as 1.5 µM against human leukemia cells .

The mechanism of action may involve targeting specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.

Enzyme Inhibition

Thioureas have also been recognized for their enzyme inhibition capabilities, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Enzyme Activity : Studies show that related compounds exhibit IC50 values ranging from 33.27 nM to over 400 nM against AChE and BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 33.27 - 93.85 | |

| Butyrylcholinesterase (BChE) | 105.9 - 412.5 |

Case Studies

- Antimicrobial Efficacy : In a study examining a series of thiourea derivatives, compounds with similar structures to 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their potential as alternatives to conventional antibiotics .

- Cytotoxicity Profile : Another investigation into the cytotoxic effects of thiourea derivatives reported that certain compounds induced apoptosis in cancer cells through mitochondrial pathways, further supporting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, and how can reaction conditions be optimized?

The synthesis of thiourea derivatives typically involves multi-step reactions, such as coupling 2-chlorophenyl isothiocyanate with pyridin-3-ylmethylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity due to their ability to stabilize intermediates .

- Temperature control : Reactions often proceed at room temperature or under reflux (60–80°C) to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : and NMR confirm the thiourea backbone and substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm) .

- X-ray diffraction : Single-crystal analysis resolves bond lengths (e.g., C=S bond ~1.68 Å) and dihedral angles between aromatic rings, critical for structure-activity studies .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 294.05) .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Antimicrobial testing : Use microdilution assays (e.g., against Candida albicans or Staphylococcus aureus) with MIC values compared to standard drugs .

- Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 protease inhibition at 100 µM) quantify IC values, with computational docking (AutoDock Vina) guiding target selection .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., H1299 lung carcinoma) assess selectivity (IC < 50 µM suggests therapeutic potential) .

Advanced Research Questions

Q. What computational strategies can predict binding modes and optimize this compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like kinases or proteases. Parameters include grid box size (20 Å) and exhaustiveness (32 runs) .

- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes (100 ns trajectories, RMSD < 2 Å indicates stable binding) .

- DFT calculations : Gaussian 09 computes electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or charge-transfer activity .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

- Experimental validation : Compare solubility in DMSO, PBS, and ethanol via UV-Vis spectroscopy (λ ~270 nm) under varying pH (4–9) and temperature (25–37°C) .

- Accelerated stability studies : HPLC monitors degradation products (e.g., oxidation at the thiourea sulfur) under forced conditions (40°C/75% RH for 4 weeks) .

Q. What strategies improve selectivity and reduce off-target effects in thiourea derivatives?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro) to the chlorophenyl ring or methyl groups to the pyridine ring to enhance target specificity .

- Proteome-wide profiling : Chemoproteomics (e.g., thermal shift assays) identifies unintended protein interactions .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?

Q. What methodologies assess synergistic effects when combining this compound with other drugs?

- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices for antibiotic combinations (FIC ≤ 0.5 indicates synergy) .

- Transcriptomic analysis : RNA-seq identifies pathways modulated by drug combinations (e.g., apoptosis upregulation in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.